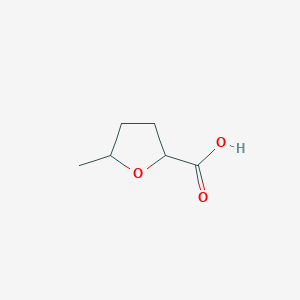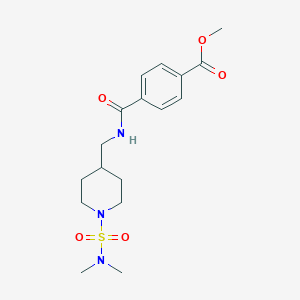![molecular formula C14H17F3O B2732267 [3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol CAS No. 2375269-87-5](/img/structure/B2732267.png)
[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-Cyclohexyl-4-(trifluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C14H17F3O . It is also known by other names such as “p-Trifluoromethylbenzyl alcohol”, “3-(trifluoromethyl)benzyl alcohol”, “4-(Trifluoromethyl)benzylic alcohol”, and "4-(trifluoromethyl)benzenemethanol" .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 258.28 . It appears as a colorless liquid and should be stored at room temperature .Aplicaciones Científicas De Investigación
Catalytic Applications and Chemical Synthesis
Methanol as a Hydrogen Donor
Methanol can act as a hydrogen donor in the reduction of ketones to alcohols, mediated by various metal complexes. For example, complexes of rhodium, iridium, ruthenium, and osmium, especially t-phosphine-ruthenium-chloride systems, have shown high activity. These reactions oxidize methanol to methyl formate and also produce carbon dioxide (Smith & Maitlis, 1985).
Oxidations of Substituted Phenols
Substituted phenols can be oxidized in methanol to yield cyclohexadienones, which are precursors for the synthesis of anthraquinones. This application is significant for the synthesis of various anthraquinones not previously accessible through other routes (Mitchell & Russell, 1993).
Catalysis of Huisgen 1,3-Dipolar Cycloadditions
A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was developed for the Huisgen 1,3-dipolar cycloaddition reaction. This ligand forms a stable complex with CuCl, showcasing outstanding catalytic activity under water or neat conditions, with low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).
N-Methylation of Amines
Methanol has been utilized as both a C1 synthon and an H2 source for selective N-methylation of amines using RuCl3.xH2O as a catalyst. This method allows for the transformation of various amines into their corresponding N-methylated products in moderate to excellent yields. It also highlights the synthetic value of this reaction for the production of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).
Oxidative Aromatization
The reaction of 2-cyclohexen-1-one derivatives with iodine–cerium(IV) ammonium nitrate in alcohols, including methanol, results in the formation of alkyl phenyl ethers. This method has been applied to oxidative rearrangement of isophorone, demonstrating its applicability to a range of synthetic transformations (Horiuchi et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
[3-cyclohexyl-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-10(9-18)8-12(13)11-4-2-1-3-5-11/h6-8,11,18H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNFNZAZSSYZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)
![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)


![methyl 2-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2732194.png)
![N-(4-butylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2732196.png)
![1-[3-amino-2-(4-chlorobenzoyl)-4-(trifluoromethyl)-7,8-dihydrothieno[2,3-b][1,6]naphthyridin-6(5H)-yl]-1-ethanone](/img/structure/B2732197.png)
![1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2732202.png)
![Methyl 2-amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2732206.png)